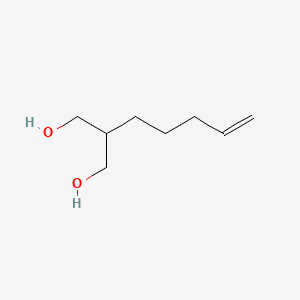
1,2-Dibromo-4,5-dichlorobenzene
Overview
Description
1,2-Dibromo-4,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 4,5 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its unique halogenated structure .
Mechanism of Action
Target of Action
1,2-Dibromo-4,5-dichlorobenzene is a derivative of benzene, a common aromatic compound
Mode of Action
It’s known that benzene and its derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring. This could potentially alter the function of biomolecules in the body, leading to various effects.
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including those in the cytochrome p450 metabolic pathway
Result of Action
Benzene and its derivatives can have various effects on the body, ranging from neurotoxicity to carcinogenicity . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4,5-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective substitution of the halogen atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoquinones .
Scientific Research Applications
1,2-Dibromo-4,5-dichlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: A benzene derivative with two bromine atoms at the 1,2 positions.
1,4-Dibromobenzene: A benzene derivative with two bromine atoms at the 1,4 positions.
1,2-Dichlorobenzene: A benzene derivative with two chlorine atoms at the 1,2 positions.
Uniqueness
1,2-Dibromo-4,5-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to compounds with only bromine or chlorine substitutions .
Properties
IUPAC Name |
1,2-dibromo-4,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLDCMHIIUWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399766 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73557-66-1 | |
| Record name | 1,2-dibromo-4,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(4-Chlorobenzyl)amino]propan-1-ol](/img/structure/B3056643.png)




